molecular formula C12H13N3 B1366757 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-29-3

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1366757
CAS No.: 87642-29-3
M. Wt: 199.25 g/mol
InChI Key: TZFHJMGEXWVRKQ-UHFFFAOYSA-N
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Description

“3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated as a potential inhibitor of Mycobacterium tuberculosis pantothenate synthetase . This compound is a derivative synthesized from piperidin-4-one .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In the context of its potential use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor, it’s likely that this compound interacts with the enzyme to inhibit its function .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This research synthesized various derivatives and evaluated them for their inhibitory properties against Mycobacterium tuberculosis and cytotoxicity. One particular derivative demonstrated significant inhibitory effects with minimal cytotoxicity, highlighting potential applications in tuberculosis treatment research (Samala et al., 2013).

Molecular Conformations and Hydrogen Bonding

Studies on this compound derivatives have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are essential for understanding the chemical and physical properties of these compounds, which can influence their potential applications in various fields, including pharmaceuticals and materials science (Sagar et al., 2017).

Antiproliferative Activity

Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has shown that these compounds possess antiproliferative activity against various cancer cell lines. The synthesis of a library of these compounds and their evaluation against cancer cell lines revealed that some derivatives exhibit potent growth-inhibitory properties, indicating their potential use in cancer research and therapy (Razmienė et al., 2021).

Corrosion Inhibition

Studies have explored the use of this compound derivatives as corrosion inhibitors. These compounds have been tested for their ability to protect metals like copper from corrosion, particularly in acidic environments. The effectiveness of these derivatives as corrosion inhibitors suggests applications in industrial and engineering contexts (Sudheer & Quraishi, 2015).

Future Directions

The future directions for research on “3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” could include further studies on its potential applications, such as its use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor . Additionally, research could explore other derivatives of this compound and their potential uses.

Biochemical Analysis

Biochemical Properties

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of Mycobacterium tuberculosis pantothenate synthetase, an enzyme essential for the biosynthesis of pantothenate (vitamin B5) in the bacterium . This inhibition disrupts the metabolic processes of the bacterium, making it a potential candidate for anti-tuberculosis therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its inhibition of pantothenate synthetase in Mycobacterium tuberculosis, which involves binding to the enzyme’s active site and preventing the synthesis of pantothenate . Additionally, this compound can interact with other proteins and enzymes, altering their activity and affecting cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserve hemostasis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have also been observed, where low doses may not produce significant biological effects, while higher doses result in pronounced activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized through pathways involving renal excretion, metabolism, and biliary/intestinal excretion . Enzymes such as cytochrome P450 may play a role in its biotransformation, affecting its metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has good bioavailability and low clearance, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue permeability and binding affinity to specific proteins. These properties determine its localization and accumulation within the body, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHJMGEXWVRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424686
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-29-3
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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